molecular formula C14H11F3N2O3 B4692618 5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide

5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide

Cat. No. B4692618
M. Wt: 312.24 g/mol
InChI Key: CSQRHSURPXYFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide, also known as CPI-455, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective against a variety of cancer types.

Mechanism of Action

5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, 5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide can prevent the expression of genes that are important for cancer cell growth and survival. 5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide has also been shown to induce cell death through the activation of a pathway called the unfolded protein response (UPR), which is involved in the regulation of protein synthesis and degradation.
Biochemical and Physiological Effects:
5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects in cancer cells. These include the inhibition of cell growth, induction of cell death, and suppression of the expression of genes that are important for cancer cell survival. 5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide is that it has shown promising results in preclinical studies, suggesting that it may be effective against a variety of cancer types. Another advantage is that 5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide has been shown to have synergistic effects with other cancer treatments, which may increase its efficacy. One limitation of 5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide is that its mechanism of action is not fully understood, which may limit its clinical development.

Future Directions

There are several future directions for the study of 5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer treatments. Another direction is to study the pharmacokinetics and pharmacodynamics of 5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide, which may help to optimize its dosing and administration. Finally, future studies may focus on the development of 5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide as a clinical candidate for the treatment of cancer.

Scientific Research Applications

5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. In these studies, 5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells and induce cell death through a variety of mechanisms. 5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide has also been shown to have synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c15-14(16,17)21-10-5-3-9(4-6-10)18-13(20)11-7-12(22-19-11)8-1-2-8/h3-8H,1-2H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQRHSURPXYFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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